molecular formula C7H5Br2FS B14770699 (3,5-Dibromo-2-fluorophenyl)(methyl)sulfane

(3,5-Dibromo-2-fluorophenyl)(methyl)sulfane

Cat. No.: B14770699
M. Wt: 299.99 g/mol
InChI Key: RDSQKVIDRUHERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dibromo-2-fluorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5Br2FS. This compound features a phenyl ring substituted with two bromine atoms, one fluorine atom, and a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromo-2-fluorophenyl)(methyl)sulfane typically involves the bromination of 2-fluorophenyl(methyl)sulfane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 3 and 5 positions of the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromo-2-fluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.

Major Products

    Substitution: Products with various functional groups replacing the bromine atoms.

    Oxidation: Sulfoxides or sulfones.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

(3,5-Dibromo-2-fluorophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dibromo-2-fluorophenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The bromine atoms and the fluorine atom can participate in halogen bonding, while the methylsulfane group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dibromo-2-chlorophenyl)(methyl)sulfane
  • (3,5-Dibromo-2-iodophenyl)(methyl)sulfane
  • (3,5-Dibromo-2-methylphenyl)(methyl)sulfane

Uniqueness

(3,5-Dibromo-2-fluorophenyl)(methyl)sulfane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs with different halogen substitutions. The fluorine atom can influence the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable in various applications.

Properties

Molecular Formula

C7H5Br2FS

Molecular Weight

299.99 g/mol

IUPAC Name

1,5-dibromo-2-fluoro-3-methylsulfanylbenzene

InChI

InChI=1S/C7H5Br2FS/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3

InChI Key

RDSQKVIDRUHERH-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC(=C1)Br)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.